N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Click chemistry Oligonucleotide synthesis Nucleoside functionalization

Researchers needing a pre-protected adenosine building block for solid-phase oligonucleotide synthesis face a common bottleneck: additional N6-protection steps are required for unprotected 3'-azido-ddA, increasing synthesis time and risk of side reactions. This compound directly solves that problem by providing both the essential N6-benzoyl protecting group and a 3'-azido handle in a single, stable entity. This enables direct incorporation into automated synthesizers followed by post-synthetic click chemistry (CuAAC/SPAAC) conjugation without extra protection steps. - Streamlined workflow: Eliminates a separate N6-protection step, directly compatible with phosphoramidite chemistry. - Quantifiable stability: The N6-benzoyl form provides superior shelf stability compared to the free amine, AZddA. - Verified purity: Identity and purity (≥98%) are confirmed by NMR, HPLC, and MS, ensuring ≥99% per-step coupling efficiency for successful oligomer assembly.

Molecular Formula C17H16N8O3
Molecular Weight 380.4 g/mol
Cat. No. B12084410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Molecular FormulaC17H16N8O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-]
InChIInChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27)
InChIKeyYTFBISSPQNGWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Azido-N6-benzoyl-2′,3′-dideoxyadenosine: Identity & Procurement


N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide, systematically designated 3′-azido-N6-benzoyl-2′,3′-dideoxyadenosine (CAS 869354-89-2; PubChem CID 90477184), is a synthetic purine nucleoside analogue belonging to the 2′,3′-dideoxynucleoside class [1]. Its molecular formula is C₁₇H₁₆N₈O₃ with a molecular weight of 380.37 g/mol [2]. The compound integrates two orthogonal functional handles on the adenosine scaffold: an azido (–N₃) substituent at the 3′-position of the 2′,3′-dideoxyribose sugar and an N6-benzoyl protecting group on the adenine base [3]. This dual modification differentiates it from both unprotected 3′-azido-2′,3′-dideoxyadenosine (AZddA/AZA, CAS 66323-44-2) and N6-benzoyl-2′,3′-dideoxyadenosine (N6-Bz-ddA, CAS 77244-86-1) .

Why Generic Analogs Cannot Substitute


Substituting N6-Bz-3′-azido-ddA with a simpler purine nucleoside analogue eliminates one of two essential orthogonal functionalities required for the compound's principal research applications. The N6-benzoyl group serves as an essential exocyclic amine protecting group during automated solid-phase oligonucleotide synthesis, a role that unprotected 3′-azido-2′,3′-dideoxyadenosine (AZddA) cannot fulfill without undesired side reactions at the N6 position [1]. Conversely, N6-benzoyl-2′,3′-dideoxyadenosine (N6-Bz-ddA) lacks the 3′-azido group, thereby forfeiting both the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity and the chain-terminating antiviral mechanism that depend on the azide moiety [2]. The specific combination of N6 protection and 3′-azido substitution in a single molecular entity is not replicated by any single in-class comparator, making generic interchange impossible for workflows requiring both click chemistry competence and protected nucleoside building-block utility [3].

Differentiation Evidence Against Closest Analogs


Dual Orthogonal Functional Handles

N6-Bz-3′-azido-ddA is the only compound among its closest in-class analogs that simultaneously possesses both an N6-benzoyl protecting group and a 3′-azido substituent. Comparator 3′-azido-2′,3′-dideoxyadenosine (AZddA/AZA, CAS 66323-44-2) lacks N6 protection (functional group count: benzoyl = 0), while comparator N6-benzoyl-2′,3′-dideoxyadenosine (N6-Bz-ddA, CAS 77244-86-1) lacks the azido moiety (azido = 0). The target compound uniquely registers both functional handles (benzoyl = 1, azido = 1) in a single 380.37 Da molecular scaffold [1]. This dual architecture is a structural prerequisite for workflows that require protected incorporation into oligonucleotides followed by post-synthetic click functionalization [2].

Click chemistry Oligonucleotide synthesis Nucleoside functionalization

Click Chemistry Competence

The 3′-azido group of the target compound confers competence for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling bioorthogonal conjugation with alkyne- or cyclooctyne-bearing partners [1]. In contrast, N6-benzoyl-2′,3′-dideoxyadenosine (CAS 77244-86-1) completely lacks azide functionality and is inert under CuAAC/SPAAC conditions. The azide-modified nucleoside class has been extensively validated for metabolic labeling of DNA and RNA and for post-synthetic oligonucleotide modification [2]. While 3′-azido-2′,3′-dideoxyadenosine (AZddA) also possesses an azido group, it lacks the N6 protection required for compatibility with standard phosphoramidite-based oligonucleotide synthesis, meaning that the target compound uniquely combines click reactivity with synthesis-grade base protection [3].

Bioorthogonal chemistry CuAAC SPAAC Bioconjugation

Anti-HIV Activity of Deprotected AZddA

The target compound functions as an N6-protected precursor to 3′-azido-2′,3′-dideoxyadenosine (AZddA/AZA). Upon deprotection of the N6-benzoyl group, the liberated AZddA exhibits potent anti-HIV-1 activity with an EC₅₀ of 0.4 µM and EC₉₀ of 2.7 µM in human peripheral blood mononuclear (PBM) cells infected with HIV-1LAI [1]. In primary human lymphocytes, AZddA demonstrates IC₅₀ values ranging from 0.36 to 10 µM [2]. By comparison, the structurally related purine analog 3′-azido-2′,3′-dideoxyguanosine (AZG) shows an EC₅₀ of 0.18 µM in the same PBM cell assay system [1]. The benzoyl-protected form provides handling and storage advantages over the free amine, which is susceptible to oxidative degradation and undesired nucleophilic side reactions during synthesis [3].

Antiviral research HIV-1 NRTI Prodrug

Solid-Phase Oligonucleotide Synthesis Compatibility

The N6-benzoyl group of the target compound is the established industrial standard for protecting the exocyclic amino group of adenine during solid-phase oligonucleotide synthesis using phosphoramidite chemistry [1]. Complete deprotection is achieved in less than 4 hours using 29% ammonium hydroxide at room temperature, as demonstrated by NMR and HPLC analysis [2]. The target compound is supplied with purity ≥98%, confirmed by NMR, HPLC, and MS, meeting the threshold specifications for phosphoramidite building-block quality [3]. In contrast, unprotected 3′-azido-2′,3′-dideoxyadenosine (AZddA) cannot be directly employed as a phosphoramidite building block without an additional N6 protection step, which adds synthetic complexity, cost, and yield loss [1].

Oligonucleotide synthesis Phosphoramidite chemistry Solid-phase synthesis

Molecular Identity & Quality Metrics

The target compound is supplied with certified purity ≥98% and identity confirmed by orthogonal analytical methods (NMR, HPLC, and MS) [1]. Its molecular formula (C₁₇H₁₆N₈O₃), molecular weight (380.37 g/mol), and CAS registry number (869354-89-2) are unambiguously assigned [2]. The closest comparator 3′-azido-2′,3′-dideoxyadenosine (AZddA, CAS 66323-44-2) has a molecular formula of C₁₀H₁₂N₈O₂ (MW 276.25), while N6-benzoyl-2′,3′-dideoxyadenosine (N6-Bz-ddA, CAS 77244-86-1) has C₁₇H₁₇N₅O₃ (MW 339.35) . The target compound's distinct mass (380.37 Da) and unique combination of azido IR signature (~2100 cm⁻¹) and benzoyl UV absorbance (~260 nm) provide unambiguous analytical differentiation from both comparators by LC-MS or HPLC [1].

Quality control NMR HPLC MS

Optimal Application Scenarios


Click-Functionalizable Oligonucleotide Synthesis

The target compound's N6-benzoyl protecting group enables direct incorporation as a phosphoramidite building block in automated DNA/RNA synthesizers without an additional N6 protection step [1]. Following chain assembly and standard ammonia deprotection (<4 h in 29% NH₄OH at room temperature) [2], the exposed 3′-azido group permits post-synthetic CuAAC or SPAAC conjugation with alkyne-modified fluorophores, affinity tags, or targeting ligands [3]. This integrated workflow is not achievable with unprotected AZddA (requires prior N6 protection) or N6-Bz-ddA (lacks azido for click conjugation).

Synthesis of AZddA for Antiviral Evaluation

The target compound serves as a stable, storable N6-protected precursor to the anti-HIV active nucleoside AZddA. Quantitative deprotection under standard ammonolysis conditions liberates AZddA (EC₅₀ = 0.4 µM against HIV-1LAI in PBM cells; IC₅₀ range 0.36–10 µM in primary lymphocytes) [1]. The N6-benzoyl form offers superior shelf stability compared to the free amine, which is susceptible to oxidative degradation, making the protected compound the preferred input for medicinal chemistry programs evaluating 3′-azido purine nucleoside structure-activity relationships [2].

Metabolic Labeling & Bioorthogonal Imaging of Nucleic Acids

Once deprotected to the free AZddA nucleoside, the compound can be administered to cells for metabolic incorporation into nascent DNA/RNA. The 3′-azido group subsequently serves as a bioorthogonal reporter for CuAAC- or SPAAC-based fluorescent labeling, enabling visualization of nucleic acid synthesis and localization [1]. This application leverages the azide-modified nucleoside class's established utility in metabolic labeling, which has been extensively validated for tracking DNA replication and RNA transcription dynamics [2].

Input for Dinucleotide & Trinucleotide Synthesis

In the synthesis of defined-sequence di- and trinucleotides containing azido modifications, the target compound's pre-installed N6-benzoyl group eliminates a protection step while the 3′-azido provides a handle for subsequent chain extension or functionalization. The ≥98% purity specification (NMR/HPLC/MS confirmed) [1] ensures that coupling efficiencies in phosphoramidite-based or H-phosphonate-based condensation reactions meet the ≥99% per-step threshold required for successful oligomer assembly.

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